Galanin (1-13)-Mastoparan, also referred to as galparan, is a chimeric peptide composed of the N-terminal fragment of galanin and mastoparan at the C-terminus. This compound has gained attention in pharmacological research due to its unique biological activities and potential therapeutic applications. Galanin itself is a neuropeptide that plays crucial roles in various physiological processes, including modulation of pain, regulation of insulin secretion, and involvement in neuroprotection. Mastoparan is known for its ability to activate G-proteins and has demonstrated antimicrobial properties.
Galanin (1-13)-Mastoparan is synthesized from two distinct sources:
This compound falls under the classification of chimeric peptides, which are designed by combining sequences from different biologically active peptides to enhance or modify their pharmacological properties.
The synthesis of Galanin (1-13)-Mastoparan involves solid-phase peptide synthesis techniques. The process typically includes:
The specific sequence for Galanin (1-13)-Mastoparan is GWTLNSAGYLLGPINLKALAALAKKIL-NH2, where the first thirteen residues correspond to galanin and the remainder corresponds to mastoparan .
Galanin (1-13)-Mastoparan has been studied for its interactions with G-proteins. The primary chemical reaction involves:
The mechanism of action for Galanin (1-13)-Mastoparan involves:
Relevant data include its molecular weight and structural properties discussed earlier.
Galanin (1-13)-Mastoparan has several potential applications in scientific research:
The primary structure of Galanin (1-13)-Mastoparan is a linear 27-amino acid sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ [2] [6] [9]. This chimeric architecture integrates:
Table 1: Domain Composition of Galanin (1-13)-Mastoparan
Segment | Residue Range | Amino Acid Sequence | Primary Functional Role |
---|---|---|---|
Galanin domain | 1–13 | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro- | Receptor recognition (GalR1-3) |
Mastoparan domain | 14–27 | -Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ | G-protein activation / Membrane interaction |
The junctional region (Pro-Ile) between domains serves as a structural spacer, facilitating conformational flexibility. This design enables dual functionality: the galanin moiety directs initial cellular targeting, while mastoparan disrupts membrane integrity or intracellular signaling, synergistically enhancing bioactivity beyond innate peptide capabilities [3] [5].
Galanin (1-13)-Mastoparan has the molecular formula C₁₃₃H₂₂₂N₃₄O₃₂ and a molecular weight of 2809.44 g/mol [2] [6] [9]. Key physicochemical properties include:
Table 2: Physicochemical Parameters of Galanin (1-13)-Mastoparan
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 2809.44 g/mol | Mass spectrometry |
Net charge (pH 7.4) | +5 | Computational modeling |
Extinction coefficient (ε) | 8480 M⁻¹cm⁻¹ (280 nm) | Spectrophotometry |
Predicted pI | 10.2 | Isoelectric focusing |
HPLC retention time | 16.2 min (C18, 10–60% ACN) | Reverse-phase HPLC |
Storage conditions recommend maintaining lyophilized peptide at ≤ –20°C in moisture-free environments to prevent hydrolysis or oxidation. Long-term stability in solution requires inclusion of cryoprotectants (e.g., sucrose) and antioxidants (e.g., ascorbate) [2] [9].
Galanin (1-13)-Mastoparan is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [2] [7] [8]. Key steps include:
Purification employs preparative reverse-phase HPLC on C18 columns (250 × 21.2 mm, 10 μm) with a 0.1% TFA/acetonitrile gradient (10→60% ACN over 60 min). Critical quality controls include:
Table 3: Synthesis and Purification Metrics
Parameter | Conditions | Yield/Outcome |
---|---|---|
Synthesis scale | 0.1–0.25 mmol | 65–75% crude yield |
Purification method | Prep-HPLC (C18, 0.1% TFA/ACN) | 98.2% purity post-HPLC |
Critical impurities | Deletion sequences, oxidation byproducts | <1.5% by analytical HPLC |
TFA content post-purif | <50 ppm | Ion-exchange chromatography |
Final products are lyophilized as white, fluffy powders with residual acetonitrile removed via vacuum centrifugation. Batch-to-batch consistency is validated via circular dichroism (CD) spectroscopy, confirming α-helical content (>40%) in membrane-mimetic solvents (e.g., 50% TFE) [7] [8].
Concluding Remarks
Galanin (1-13)-Mastoparan exemplifies the rational design of chimeric peptides through the strategic fusion of structurally and functionally complementary domains. Its well-characterized sequence, defined physicochemical behavior, and reproducible synthetic accessibility make it a versatile tool for probing G-protein coupled signaling, membrane dynamics, and secretory mechanisms. Future research may leverage its modular architecture for engineering analogs with enhanced receptor specificity or reduced cytotoxicity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7